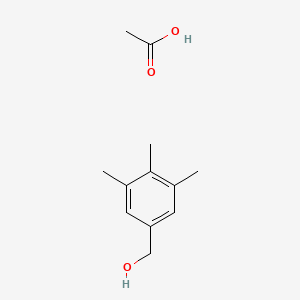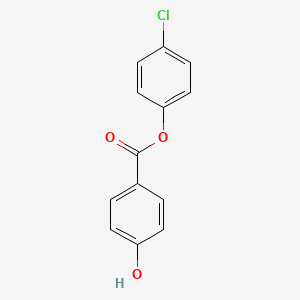
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thiosulfate group, which is known for its reactivity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of benzylthioethylamine with formaldehyde and thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to achieve high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance production rates and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfones.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The benzylthioethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reactivity and selectivity.
Major Products Formed
Major products formed from these reactions include sulfonates, sulfones, thiols, and sulfides. These products have diverse applications in chemical synthesis, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound’s ability to donate sulfur atoms makes it a valuable tool in modulating redox reactions and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Thiosulfate: Commonly used in medical and industrial applications, known for its ability to neutralize cyanide poisoning.
Benzylthioethylamine: A precursor in the synthesis of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate, used in organic synthesis.
Sulfonates and Sulfones: Products of oxidation reactions involving thiosulfate compounds, used in pharmaceuticals and materials science.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of thiosulfate with the functional versatility of benzylthioethyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
40283-98-5 |
|---|---|
Molekularformel |
C11H16N2O3S3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylsulfanylmethylbenzene |
InChI |
InChI=1S/C11H16N2O3S3/c12-11(9-18-19(14,15)16)13-6-7-17-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13)(H,14,15,16) |
InChI-Schlüssel |
RVIZCXZRYPJRIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCCN=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


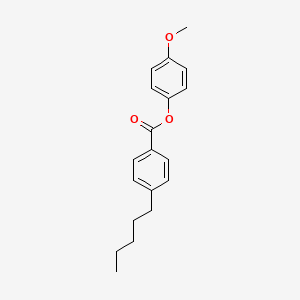


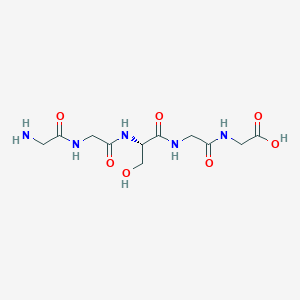
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)

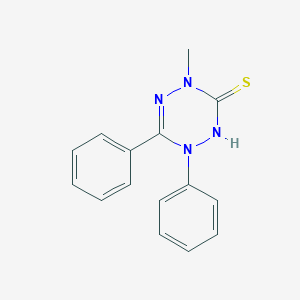
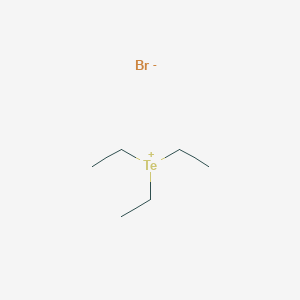
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
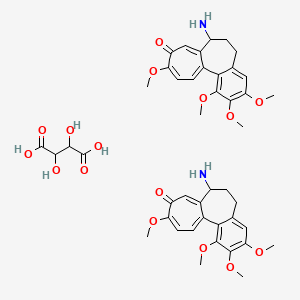
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)
